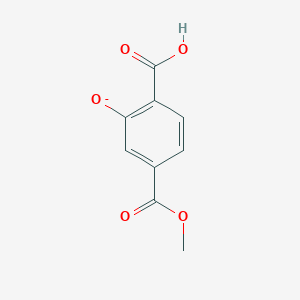
1,5-Dimethyldihydropyrimidine-2,4(1h,3h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dimethyldihydropyrimidine-2,4(1h,3h)-dione is a heterocyclic organic compound that belongs to the class of dihydropyrimidines This compound is characterized by a pyrimidine ring with two methyl groups at positions 1 and 5, and two keto groups at positions 2 and 4
準備方法
Synthetic Routes and Reaction Conditions
1,5-Dimethyldihydropyrimidine-2,4(1h,3h)-dione can be synthesized through several synthetic routes. One common method involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-keto ester, and urea. The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1,5-Dimethyldihydropyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring.
科学的研究の応用
1,5-Dimethyldihydropyrimidine-2,4(1h,3h)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 1,5-Dimethyldihydropyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
類似化合物との比較
Similar Compounds
1,3-Dimethyldihydropyrimidine-2,4(1h,3h)-dione: Similar structure but with methyl groups at positions 1 and 3.
1,5-Dimethyl-3,4,5,6-tetrahydropyrimidine-2,4-dione: Similar structure but with additional hydrogenation at positions 3 and 4.
Uniqueness
1,5-Dimethyldihydropyrimidine-2,4(1h,3h)-dione is unique due to its specific substitution pattern and the presence of two keto groups
特性
CAS番号 |
6299-61-2 |
|---|---|
分子式 |
C6H10N2O2 |
分子量 |
142.16 g/mol |
IUPAC名 |
1,5-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H10N2O2/c1-4-3-8(2)6(10)7-5(4)9/h4H,3H2,1-2H3,(H,7,9,10) |
InChIキー |
KKMULICUOLXREQ-UHFFFAOYSA-N |
正規SMILES |
CC1CN(C(=O)NC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,4-Dihydroxy-6-methylanilino)-8-[(2,4-dihydroxy-6-methylcyclohexyl)amino]-1,9-dimethyl-9a,9b-dihydrodibenzofuran-3,7-dione](/img/structure/B12343181.png)
![2-[(2E)-6-oxo-2-phenylmethoxycarbonylimino-5H-purin-9-yl]acetic acid](/img/structure/B12343187.png)
![4-bromo-6-methyl-3aH-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B12343188.png)


![(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate](/img/structure/B12343198.png)
![ethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] carbonate](/img/structure/B12343200.png)



![4-[(1S,2S,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,3-dihydroxycyclopentyl]oxybutanoate](/img/structure/B12343229.png)


